![molecular formula C16H18FN3O2 B2704554 N-(4-fluorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1211098-20-2](/img/structure/B2704554.png)
N-(4-fluorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 by the research group of Dr. Stephen W. Fesik at Vanderbilt University Medical Center. Since then, it has been extensively studied for its potential applications in cancer treatment, inflammation, and other diseases.
Scientific Research Applications
Radiosynthesis and Imaging Applications
Compounds related to N-(4-fluorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide have been utilized in the development of selective radioligands for imaging. For example, a study by Dollé et al. (2008) focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This research highlights the potential of fluorine-containing compounds in the development of diagnostic tools for neuroimaging and the study of neurological diseases (Dollé et al., 2008).
Ligand-Protein Interactions and Drug Design
Another study on benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies, demonstrates the compound's potential in ligand-protein interactions, highlighting its usefulness in drug design and discovery. The study by Mary et al. (2020) provides insight into the photovoltaic efficiency modeling of these compounds, suggesting their application in the development of new drugs and therapeutic agents (Mary et al., 2020).
Antiallergic and Analgesic Agents
Compounds structurally similar to N-(4-fluorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide have been synthesized and evaluated for their potential as antiallergic and analgesic agents. For instance, Menciu et al. (1999) and Fouchard et al. (2001) discuss the synthesis and pharmacological evaluation of related compounds, demonstrating their significant potential in treating allergies and pain (Menciu et al., 1999; Fouchard et al., 2001).
Anticancer Activity
Hammam et al. (2005) explore the novel fluoro-substituted benzo[b]pyran compounds with anti-lung cancer activity, indicating the potential of fluorine-substituted compounds in cancer treatment. This research suggests that compounds with similar fluorine modifications could be explored for their anticancer properties (Hammam et al., 2005).
Quantum Chemical Insight into Molecular Structure and Drug Design
Studies on the molecular structure, NBO analysis, and drug likeness of similar compounds have been conducted to provide quantum chemical insights, which are crucial for the design and development of new pharmaceuticals. For example, Mary et al. (2020) investigated the structure and interactions of a novel anti-COVID-19 molecule, demonstrating the compound's potential in antiviral therapy (Mary et al., 2020).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-11(2)14-7-16(22)20(10-19-14)9-15(21)18-8-12-3-5-13(17)6-4-12/h3-7,10-11H,8-9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCCGXLBLPYPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.